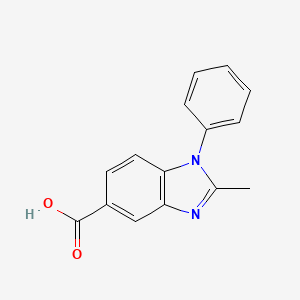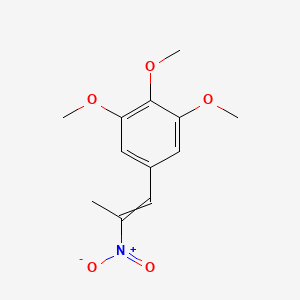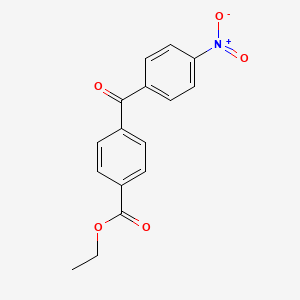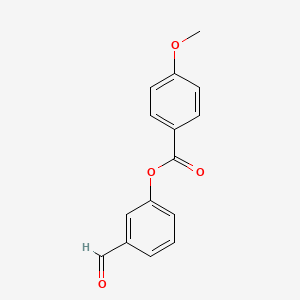
3-Formylphenyl 4-methoxybenzoate
Overview
Description
3-Formylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a formyl group (–CHO) attached to the phenyl ring and a methoxy group (–OCH3) attached to the benzoate moiety . This compound is used primarily in scientific research and has applications in various fields including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenyl 4-methoxybenzoate typically involves the esterification of 3-hydroxybenzaldehyde with 4-methoxybenzoic acid . The reaction is catalyzed by a base such as 4-dimethylaminopyridine (DMAP) and is carried out in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds as follows:
- Dissolve 3-hydroxybenzaldehyde and 4-methoxybenzoic acid in DMF.
- Add DMAP as a catalyst.
- Stir the mixture at room temperature for 15 minutes.
- Add dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction.
- Continue stirring until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl 4-methoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Carboxyphenyl 4-methoxybenzoate.
Reduction: 3-Hydroxymethylphenyl 4-methoxybenzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
3-Formylphenyl 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Formylphenyl 4-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products . In organic synthesis, it serves as an intermediate, participating in various chemical reactions to form desired products . The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenyl benzoate: Lacks the methoxy group, making it less versatile in certain reactions.
4-Formylphenyl 4-methoxybenzoate: The formyl group is positioned differently, affecting its reactivity and applications.
3-Hydroxyphenyl 4-methoxybenzoate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and uses.
Uniqueness
3-Formylphenyl 4-methoxybenzoate is unique due to the presence of both a formyl and a methoxy group, which confer distinct reactivity and versatility in chemical synthesis and research applications . Its ability to undergo a variety of chemical reactions makes it a valuable compound in multiple scientific disciplines.
Properties
IUPAC Name |
(3-formylphenyl) 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-13-7-5-12(6-8-13)15(17)19-14-4-2-3-11(9-14)10-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDDZTAYYQDDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


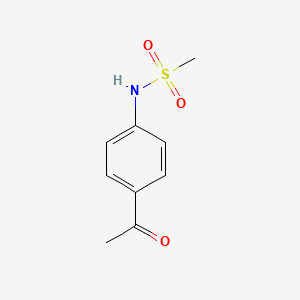
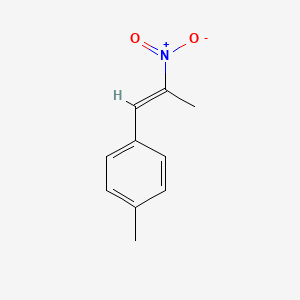

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)
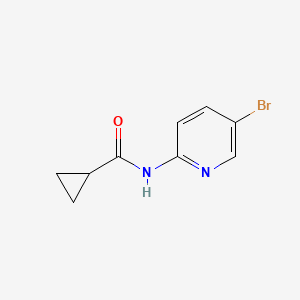
![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)
![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

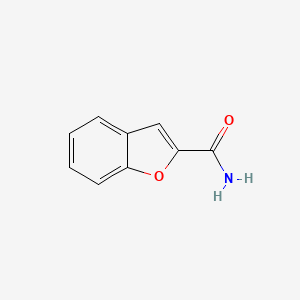
![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)
![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)
